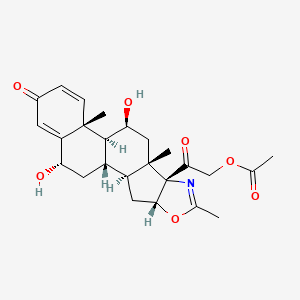
Methyl-D-erythritol Phosphate Disodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl-D-erythritol Phosphate Disodium Salt: is a chemical compound with the molecular formula C5H11Na2O7P and a molecular weight of 260.09 g/mol . It is a substrate for terpenoid biosynthesis, which is a crucial pathway in the production of various natural products, including essential oils, steroids, and other bioactive compounds .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-D-erythritol Phosphate Disodium Salt involves the phosphorylation of Methyl-D-erythritol. The reaction typically requires a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the phosphate ester .
Industrial Production Methods: Industrial production of this compound involves large-scale phosphorylation reactions using optimized conditions to maximize yield and purity. The process includes steps like purification through crystallization or chromatography to obtain the final product in its disodium salt form .
化学反应分析
Types of Reactions: Methyl-D-erythritol Phosphate Disodium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while reduction can produce alcohols .
科学研究应用
Methyl-D-erythritol Phosphate Disodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various terpenoids and other natural products.
Biology: It plays a role in the study of metabolic pathways, particularly in the biosynthesis of isoprenoids.
Medicine: Research on its derivatives has potential implications in drug development, especially for antimicrobial and anticancer agents.
Industry: It is used in the production of flavors, fragrances, and other bioactive compounds.
作用机制
The mechanism of action of Methyl-D-erythritol Phosphate Disodium Salt involves its role as a substrate in the methylerythritol phosphate (MEP) pathway. This pathway is responsible for the biosynthesis of isoprenoids, which are essential for various cellular functions. The compound interacts with enzymes such as 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) and 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD), facilitating the conversion of intermediates into isoprenoid precursors .
相似化合物的比较
2-C-Methyl-D-erythritol 4-phosphate: Another intermediate in the MEP pathway.
1-Deoxy-D-xylulose-5-phosphate: A precursor in the MEP pathway.
Isopentenyl pyrophosphate (IPP): A key intermediate in both the MEP and mevalonate pathways.
Uniqueness: Methyl-D-erythritol Phosphate Disodium Salt is unique due to its specific role in the MEP pathway, which is distinct from the mevalonate pathway found in higher eukaryotes. This makes it a valuable target for developing antibiotics and herbicides, as the MEP pathway is present in many bacteria and plants but not in humans .
属性
CAS 编号 |
270928-69-3 |
|---|---|
分子式 |
C₅H₁₁Na₂O₇P |
分子量 |
260.09 |
同义词 |
(2S,3R)-2-Methyl-1,2,3,4-butanetetrol 4-(Dihydrogen Phosphate) Disodium Salt; 2-C-Methyl-D-erythritol 4-phosphate Disodium Salt; MEP Disodium Salt; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












